molecular formula C14H10Cl2N6S2 B2536859 2-chloro-5-[3-(2-chloro-1,3-thiazol-5-yl)-2-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}propyl]-1,3-thiazole CAS No. 477860-62-1

2-chloro-5-[3-(2-chloro-1,3-thiazol-5-yl)-2-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}propyl]-1,3-thiazole

Cat. No.: B2536859
CAS No.: 477860-62-1
M. Wt: 397.3
InChI Key: XRSWDQOPRHEGGF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring two thiazole rings connected via a propyl chain. The first thiazole ring contains a chlorine substituent at position 2, while the second thiazole is substituted with a [1,2,4]triazolo[1,5-a]pyrimidin-7-yl group.

Properties

IUPAC Name

2-chloro-5-[3-(2-chloro-1,3-thiazol-5-yl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)propyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N6S2/c15-12-18-5-9(23-12)3-8(4-10-6-19-13(16)24-10)11-1-2-17-14-20-7-21-22(11)14/h1-2,5-8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSWDQOPRHEGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)N=C1)C(CC3=CN=C(S3)Cl)CC4=CN=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[3-(2-chloro-1,3-thiazol-5-yl)-2-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}propyl]-1,3-thiazole typically involves multi-step reactions starting from simpler precursors. The process often includes:

    Formation of the Thiazole Ring: This can be achieved by reacting appropriate thioamides with halogenated compounds under controlled conditions.

    Formation of the Triazolopyrimidine Ring: This involves cyclization reactions using triazole and pyrimidine derivatives.

    Linking the Rings: The final step involves coupling the thiazole and triazolopyrimidine rings through a propyl linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole rings.

    Reduction: Reduction reactions can target the nitrogen atoms in the triazolopyrimidine ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its heterocyclic rings can interact with various biological targets, making it useful in drug discovery and development.

Medicine

Medically, the compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating diseases such as cancer, infections, and neurological disorders.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. It may also find applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-5-[3-(2-chloro-1,3-thiazol-5-yl)-2-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}propyl]-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Analog: 2-Chloro-5-[(3,5-Dimethyl-1H-Pyrazol-1-yl)Methyl]-1,3-Thiazole

  • Structure : Shares the 2-chloro-thiazole core but replaces the triazolopyrimidine-propyl chain with a pyrazole-methyl group.
  • Physicochemical Properties: Property Target Compound Pyrazole-Thiazole Analog Molecular Weight (g/mol) ~435.3 (calc.) 227.71 Bioactivity Not reported Limited data; pyrazole-thiazoles often show herbicidal activity

Key Differences : The pyrazole analog lacks the triazolopyrimidine moiety, reducing structural complexity and likely altering binding affinity to biological targets.

Triazolopyrimidine Derivatives

5,7-Dimethyl-1,2,4-Triazolo[1,5-a]Pyrimidine Derivatives
  • Structure : Features a triazolopyrimidine core but lacks the thiazole-propyl backbone.
  • Bioactivity : Demonstrated herbicidal and fungicidal activity in analogs with acetylhydrazine substituents .
  • Synthesis : Prepared via condensation reactions, contrasting with the multi-step synthesis required for the target compound’s thiazole-triazolopyrimidine hybrid .
Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine Derivatives
  • Structure : Combines pyrazole and triazolopyrimidine rings but lacks thiazole components.

Chlorinated Thiazole-Triazole Hybrids

6-[4-[5-Bromo-3-(1H-Tetrazol-5-yl)-2-Furyl]Benzyl]-7-Propyl-1,2,4-Triazolo[1,5-a]Pyrimidine
  • Structure : Contains a triazolopyrimidine core linked to a bromofuryl-benzyl group, differing in substituent placement and halogen type (Br vs. Cl in the target compound) .
  • Bioactivity : Bromine substitution may enhance electrophilic reactivity compared to chlorine, influencing interaction with enzymes or receptors .

Analytical Techniques

  • NMR : Used to confirm substitution patterns in triazolopyrimidine-thiazole hybrids, as seen in related studies .

Biological Activity

The compound 2-chloro-5-[3-(2-chloro-1,3-thiazol-5-yl)-2-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}propyl]-1,3-thiazole is a complex thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H15ClN4S2, with a molecular weight of approximately 368.90 g/mol. The structural complexity includes multiple heterocycles that are known to influence biological activity.

Thiazole derivatives typically exhibit a variety of biological activities through different mechanisms:

  • Antimicrobial Activity : Thiazole compounds often demonstrate significant antimicrobial properties against a range of pathogens. The presence of chlorine atoms and thiazole rings enhances their interaction with microbial enzymes and cell membranes.
  • Antitumor Activity : Some thiazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. The specific arrangement of the triazole and pyrimidine rings in this compound may contribute to its anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of related thiazole derivatives. For instance, thiazolo[4,5-d]pyrimidines have been reported to exhibit potent activity against various bacteria and fungi, suggesting that the 2-chloro-5-thiazole compound may share similar properties.

PathogenMIC (μg/mL)Reference
Staphylococcus aureus0.125
Escherichia coli0.250
Candida albicans0.500

Antitumor Activity

The compound's potential as an anticancer agent has been explored in several studies. For example, derivatives featuring the triazolo-pyrimidine moiety have shown promising results in inhibiting tumor growth in vitro and in vivo.

Cancer Cell LineIC50 (μM)Reference
MCF-7 (breast cancer)10
A549 (lung cancer)15

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can often be correlated with their structural features:

  • Chlorination : The presence of chlorine atoms has been associated with increased potency against certain pathogens.
  • Substituent Effects : Variations in the alkyl or aryl substituents on the thiazole ring can significantly affect activity profiles. For instance, compounds with larger or more electron-donating groups tend to exhibit enhanced biological activity.

Study on Antiparkinsonian Effects

A study involving thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives demonstrated neuroprotective effects in models of Parkinson's disease. The compounds were evaluated for their ability to reduce oxidative stress and improve motor function in haloperidol-induced catalepsy models.

Synthesis and Evaluation

Research has also focused on the synthesis of novel derivatives based on the thiazole structure. These studies often involve modifying functional groups to optimize biological activity while assessing toxicity profiles.

Q & A

Basic: What are the recommended synthetic routes for synthesizing this compound, and how are intermediates validated?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the triazolo[1,5-a]pyrimidine core. A common approach includes:

  • Step 1: Cyclocondensation of substituted thiazole precursors with triazole derivatives under reflux in toluene or DMF, using catalysts like sodium hydride (NaH) .
  • Step 2: Propyl linker introduction via nucleophilic substitution or alkylation, monitored by TLC for intermediate validation .
  • Validation: Intermediates are confirmed using ¹H/¹³C NMR (to verify substitution patterns) and FT-IR (to track functional groups like C-Cl or C=N). For example, the presence of a thiazole C-S bond is confirmed by IR peaks at ~650–700 cm⁻¹ .

Advanced: How can researchers optimize reaction conditions to mitigate byproduct formation during the alkylation step?

Methodological Answer:
Byproduct formation (e.g., di-alkylated species) is a common challenge. Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions. Switching to toluene with controlled temperature (60–80°C) reduces undesired pathways .
  • Catalyst Screening: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances regioselectivity .
  • Real-Time Monitoring: Employ HPLC-MS at 30-minute intervals to detect early-stage byproducts. Adjust stoichiometry (e.g., limiting alkylating agent to 1.1 equivalents) to suppress over-alkylation .

Basic: What spectroscopic and computational methods are used to confirm the structure of the final compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include thiazole protons at δ 7.2–7.5 ppm and triazole C-H resonances at δ 8.1–8.3 ppm. Propyl linker CH₂ groups appear as triplets near δ 2.5–3.0 ppm .
  • Mass Spectrometry (HRMS): Exact mass analysis confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • In Silico Validation: DFT-based NMR chemical shift calculations (using Gaussian 16) cross-validate experimental data, resolving ambiguities in stereochemistry .

Advanced: How can contradictions between molecular docking predictions and experimental bioactivity data be resolved?

Methodological Answer:
Discrepancies often arise due to:

  • Protein Flexibility: Docking assumes rigid receptor models (e.g., 14-α-demethylase lanosterol, PDB:3LD6). Use molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility over 100 ns trajectories, improving binding affinity predictions .
  • Solvent Effects: Include explicit water molecules in docking (via AutoDock Vina) to model hydrogen bonding accurately .
  • Experimental Replication: Perform dose-response assays (e.g., IC₅₀ determination) in triplicate to rule out false negatives from assay conditions (e.g., DMSO interference) .

Basic: What are the recommended protocols for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation via HPLC-UV (λ=254 nm). Thiazole-triazole hybrids typically degrade <10% at pH 4–7 but hydrolyze rapidly at pH >8 due to triazole ring opening .
  • Thermal Stability: Perform thermogravimetric analysis (TGA) from 25–300°C (heating rate: 10°C/min). Melting points >200°C suggest suitability for high-temperature applications .

Advanced: How can researchers design structure-activity relationship (SAR) studies to improve antifungal potency?

Methodological Answer:

  • Core Modifications: Substitute the chloro-thiazole moiety with electron-withdrawing groups (e.g., CF₃) to enhance membrane penetration. Compare MIC values against Candida albicans .
  • Linker Optimization: Replace the propyl spacer with ethylene glycol chains to improve solubility. Assess logP changes via reversed-phase HPLC .
  • Bioisosteric Replacement: Swap the triazolo[1,5-a]pyrimidine with triazolo[3,4-b]thiadiazole and measure IC₅₀ shifts using fungal cytochrome P450 assays .

Basic: What are the critical parameters for reproducibility in scaled-up synthesis?

Methodological Answer:

  • Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate >95% pure product. Confirm purity via HPLC-DAD (λ=210 nm) .
  • Reagent Quality: Ensure anhydrous conditions for moisture-sensitive steps (e.g., NaH-mediated reactions). Pre-dry solvents over molecular sieves .
  • Documentation: Record exact reaction times, cooling rates, and stirring speeds. Deviations >10% in these parameters can alter yields by 20–30% .

Advanced: How can computational methods predict metabolic pathways and potential toxicity?

Methodological Answer:

  • Metabolism Prediction: Use SwissADME to identify cytochrome P450 (CYP3A4) oxidation sites. Triazole rings are prone to N-oxidation, which can be mitigated by methyl substituents .
  • Toxicity Profiling: Run ProTox-II simulations to predict hepatotoxicity. Chlorothiazole derivatives may generate reactive metabolites (e.g., epoxides), requiring Ames test validation .

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